5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC13566389
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
* For research use only. Not for human or veterinary use.
![5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine -](/images/structure/VC13566389.png)
Specification
Molecular Formula | C10H15N3 |
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Molecular Weight | 177.25 g/mol |
IUPAC Name | 5-spiro[3.3]heptan-2-yl-1H-pyrazol-3-amine |
Standard InChI | InChI=1S/C10H15N3/c11-9-4-8(12-13-9)7-5-10(6-7)2-1-3-10/h4,7H,1-3,5-6H2,(H3,11,12,13) |
Standard InChI Key | TWAAXCLILWMBPI-UHFFFAOYSA-N |
SMILES | C1CC2(C1)CC(C2)C3=CC(=NN3)N |
Canonical SMILES | C1CC2(C1)CC(C2)C3=CC(=NN3)N |
Introduction
Chemical Structure and Properties
The compound consists of a pyrazole ring (1H-pyrazol-3-amine) fused to a spiro[3.3]heptane system. The spiro junction creates a rigid bicyclic framework, influencing its conformational stability and binding interactions. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₅N₃ | |
Molecular Weight | 177.25 g/mol | |
SMILES | NC1=NNC(C2CC3(CCC3)C2)=C1 | |
Purity | ≥96% (supplier specifications) |
The spiro[3.3]heptane moiety is synthesized via cyclization reactions, as demonstrated in patents describing spirocyclic intermediates for liquid crystals and kinase inhibitors .
Synthesis and Derivatives
Synthetic routes to 5-{spiro[3.3]heptan-2-yl}-1H-pyrazol-3-amine often begin with functionalized spiro[3.3]heptane precursors. For example:
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Spiro[3.3]heptan-2-amine (CAS 1255099-41-2) is reacted with pyrazole-building blocks under nucleophilic conditions .
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Patent EP 4,076,662 B1 discloses methods for synthesizing pyrazole derivatives with spiro systems, emphasizing their utility in covalent KRAS G12C inhibitors .
Derivatives include:
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Hydrochloride salts (e.g., spiro[3.3]heptan-2-amine HCl, CAS 1416439-08-1) for enhanced solubility .
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Bicyclic amides in ROCK inhibitors, as seen in EP 3,652,168 B1 .
Pharmacological Relevance
KRAS G12C Inhibition
KRAS G12C mutations are prevalent in cancers such as non-small cell lung cancer. The compound’s pyrazole-spiro architecture aligns with irreversible inhibitors described in EP 4,076,662 B1, which covalently target cysteine residues in KRAS G12C mutants, locking them in inactive states .
ROCK Inhibition
ROCK kinases regulate cell motility and are therapeutic targets in cardiovascular diseases. WO 2017/207,387 A1 highlights spiro-azetidine derivatives (structurally analogous to this compound) as menin-MLL interaction inhibitors, suggesting potential applications in leukemia .
Supplier | Catalog Number | Purity | Storage |
---|---|---|---|
Suzhou ARTK Medchem Co. | N/A | 58% | Room temperature |
BLD Pharm | P000910996 | Unspecified | -20°C, inert atmosphere |
Ambeed | P000425396 | ≥96% | Dry, sealed |
Safety Notes:
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Hazard statements include H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
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Precautionary measures recommend using personal protective equipment and avoiding inhalation .
Future Directions
While current data emphasize synthetic utility, further studies are needed to explore:
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In vivo efficacy in KRAS- or ROCK-driven disease models.
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Structure-activity relationships to optimize binding affinity.
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Toxicological profiles for preclinical development.
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